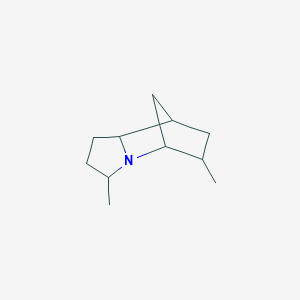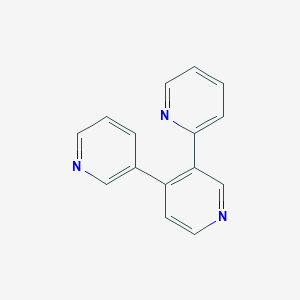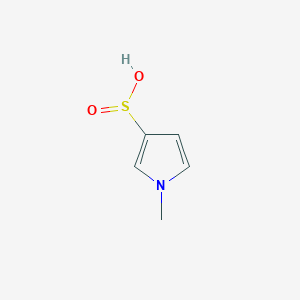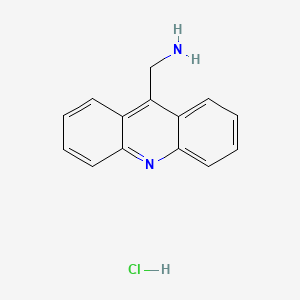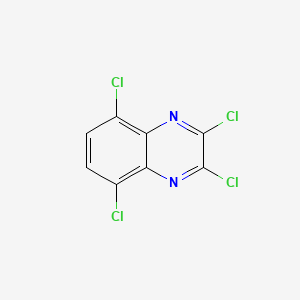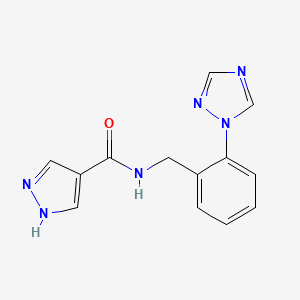![molecular formula C11H7N3S B13108936 2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
2-(Pyrimidin-5-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrimidine and benzothiazole. These fused ring systems are known for their significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast, lung, and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(Pyrimidin-5-yl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)benzo[d]thiazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-yl)benzo[d]thiazole: Another isomer with the pyrimidine ring attached at a different position.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrimidine and benzothiazole rings, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C11H7N3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-pyrimidin-5-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-9(3-1)14-11(15-10)8-5-12-7-13-6-8/h1-7H |
Clé InChI |
JFMAXNVNBXLFOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



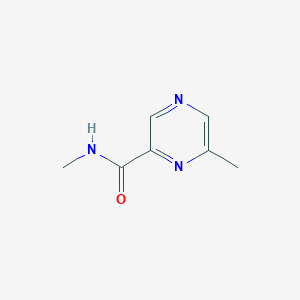
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
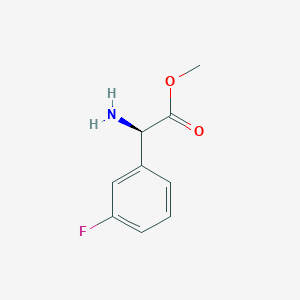
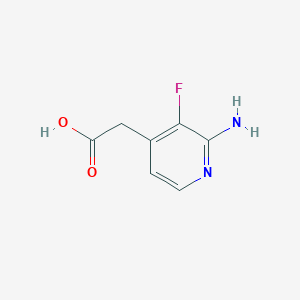
![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

